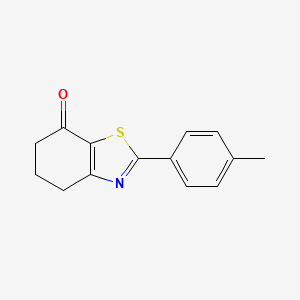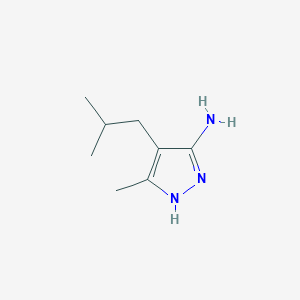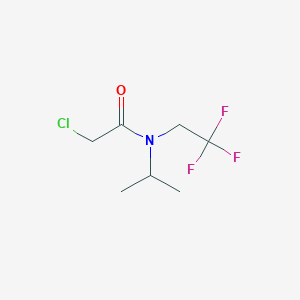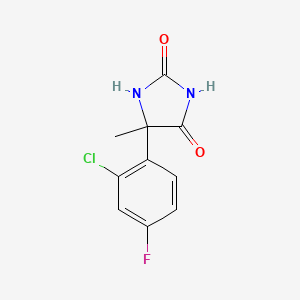
4-propyltetrahydro-2H-pyran-4-carboximidamide
Vue d'ensemble
Description
4-Propyltetrahydro-2H-pyran-4-carboximidamide is a chemical compound with the empirical formula C9H18N2O . It has a molecular weight of 170.25 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string for this compound isNC(C1(CCC)CCOCC1)=N . This provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C9H18N2O, and it has a molecular weight of 170.25 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis and Transformations : 4-Propyltetrahydro-2H-pyran-4-carboximidamide derivatives have been synthesized and subjected to various chemical transformations. For instance, removal of ethoxycarbonyl groups and reduction with lithium aluminum hydride led to the formation of secondary amines and amides from related compounds (Arutyunyan et al., 2018).
Catalysis and Isomerization Studies
- Isomerization and Catalysis : Studies have explored the isomerization of related compounds using catalysts like ruthenium trichloride-triphenylphosphine, leading to various rearranged products under controlled conditions (D'silva et al., 1974).
Novel Synthesis Methods
- Innovative Synthesis Approaches : Novel methods for synthesizing derivatives of this compound have been developed. An example includes a convenient ultrasound-mediated condensation method, offering advantages like simplicity and higher yields (Wang et al., 2011).
Biologically Active Derivatives
- Biological Activity of Derivatives : Research on derivatives of this compound has shown potential biological activities. For instance, certain derivatives have been prepared with potential applications in biological studies (Chang et al., 2006).
Applications in Drug Synthesis
- Drug Synthesis Applications : Some derivatives have been synthesized as part of the development of antiplasmin drugs, indicating potential applications in medicinal chemistry (Isoda et al., 1980).
Advanced Organic Synthesis
- Advanced Synthesis Techniques : Advanced organic synthesis methods involving this compound have been studied, showcasing the compound's versatility in chemical synthesis (Sheverdov et al., 2013).
Pharmaceutical Research
- Pharmaceutical Research Applications : The compound and its derivatives have found applications in the synthesis of pharmaceuticals, such as in the development of selective brain-penetrant inhibitors for cognitive disorders (Verhoest et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
4-propyloxane-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-9(8(10)11)4-6-12-7-5-9/h2-7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSJXXQNSSBQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)
![2-[Methyl(propyl)amino]acetic acid hydrochloride](/img/structure/B1421840.png)






![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![Methyl[1-(pyridin-2-yl)butyl]amine](/img/structure/B1421852.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

